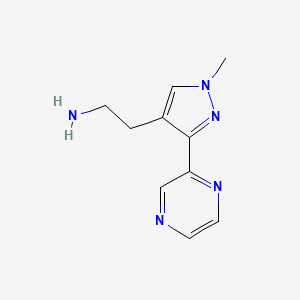

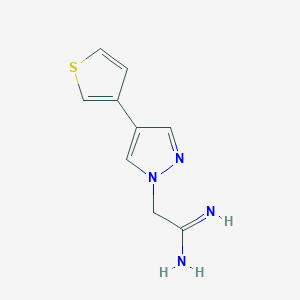

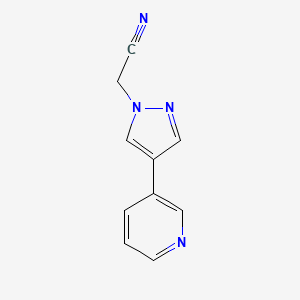

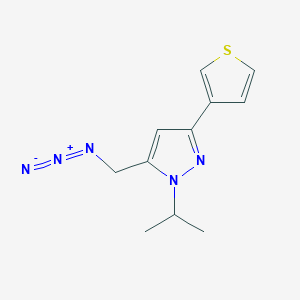

5-(azidométhyl)-1-isopropyl-3-(thiophène-3-yl)-1H-pyrazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, often involves heterocyclization of various substrates . One common method is the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is confirmed by Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .

Chemical Reactions Analysis

Thiophene-based analogs, like 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, have been the focus of many scientists due to their potential as biologically active compounds . The reaction mechanism often involves sulfur heterocyclization and 1,3-migration of silicon in DMF solution .

Applications De Recherche Scientifique

Recherche pharmaceutique

Le composant thiophène du composé est connu pour son potentiel en tant que classe biologiquement active, souvent explorée en chimie médicinale pour développer des composés ayant divers effets biologiques. Les dérivés du thiophène ont été étudiés pour leur importance thérapeutique, certains montrant une activité significative en tant qu'inhibiteurs enzymatiques .

Chimie organique synthétique

Les groupes azidométhyles sont largement utilisés en chimie organique synthétique en raison de leur polyvalence. Ils jouent un rôle central dans la synthèse des 1,2,3-triazoles en chimie click, ce qui est crucial pour le développement de produits pharmaceutiques et d'autres matériaux de pointe .

Chimie des matériaux

Les composés azides sont essentiels en chimie des matériaux, où ils contribuent au développement de nouveaux matériaux présentant des propriétés spécifiques. Le groupe azidométhyle du composé pourrait être utilisé pour créer de nouveaux matériaux par le biais de diverses voies synthétiques .

Chimie hétérocyclique

Les azides organiques, tels que le groupe azidométhyle, sont impliqués dans la synthèse de divers hétérocycles, y compris les pyrazoles comme celui du composé en question. Ces hétérocycles sont essentiels au développement de nouveaux médicaments et matériaux .

Études d'inhibition enzymatique

Étant donné l'activité d'inhibition de l'uréase démontrée par certains dérivés du thiophène, le composé pourrait être exploré pour des bioactivités similaires, conduisant potentiellement à de nouveaux traitements ou outils de diagnostic .

Développement de composés avancés

La combinaison de groupes thiophène et azidométhyle pourrait conduire au développement de composés avancés présentant des effets biologiques uniques, élargissant ainsi la portée de la recherche en chimie médicinale .

Orientations Futures

Thiophene-based analogs, such as 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole, continue to attract the interest of scientists due to their potential biological activities and their role in the advancement of organic semiconductors . Future research may focus on exploring their diverse applications in pharmaceuticals, material science, and industrial chemistry .

Mécanisme D'action

Target of Action

Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, influencing a wide range of biological effects .

Pharmacokinetics

The pharmacokinetic properties of thiophene derivatives are an important area of study in medicinal chemistry .

Result of Action

Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .

Action Environment

The action of thiophene derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .

Analyse Biochimique

Biochemical Properties

5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole and these enzymes can lead to the formation of reactive intermediates that may further participate in biochemical pathways .

Cellular Effects

The effects of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. Additionally, 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole can modulate gene expression by affecting transcription factors and other regulatory proteins . These effects can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity. For instance, the interaction with cytochrome P450 enzymes can result in the inhibition of their metabolic functions, thereby affecting the metabolism of other substrates . Additionally, 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or activation. At higher doses, 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level triggers significant biochemical and physiological responses in animal models.

Metabolic Pathways

5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s metabolism may also involve conjugation reactions with cofactors such as glutathione, which can influence its overall metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

The subcellular localization of 5-(azidomethyl)-1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole is critical for its biochemical activity. The compound may be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall function within the cell.

Propriétés

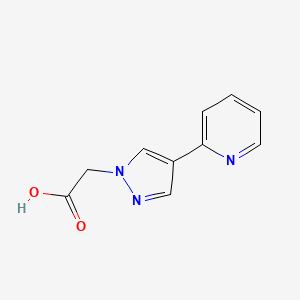

IUPAC Name |

5-(azidomethyl)-1-propan-2-yl-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5S/c1-8(2)16-10(6-13-15-12)5-11(14-16)9-3-4-17-7-9/h3-5,7-8H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSYUHWLQSRVBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CSC=C2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.